molecular formula C10H12ClNO B1348304 2-chloro-N-(2-ethylphenyl)acetamide CAS No. 57503-02-3

2-chloro-N-(2-ethylphenyl)acetamide

Cat. No. B1348304
CAS RN: 57503-02-3
M. Wt: 197.66 g/mol
InChI Key: CYMPLBMTRHGDES-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylphenyl)acetamide is a chemical compound with the linear formula C10H12ClNO1. It is an aromatic amide and an organochlorine compound2.



Synthesis Analysis

The synthesis of 2-chloro-N-(2-ethylphenyl)acetamide involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline2. However, detailed analytical data for this product is not collected by Sigma-Aldrich3.



Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-ethylphenyl)acetamide is represented by the linear formula C10H12ClNO4. The molecular weight of the compound is 197.6664.



Chemical Reactions Analysis

The chemical reactions involving 2-chloro-N-(2-ethylphenyl)acetamide are not explicitly mentioned in the available resources. However, it is functionally related to chloroacetic acid2.



Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-(2-ethylphenyl)acetamide is 211.69 g/mol2. Further physical and chemical properties are not explicitly mentioned in the available resources.


Scientific Research Applications

Metabolic Pathways and Carcinogenicity Studies

2-chloro-N-(2-ethylphenyl)acetamide (CDEPA) is an important intermediate in the metabolic pathways of various chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. These herbicides, used extensively in agriculture, have been studied for their carcinogenic effects in rats, where compounds like acetochlor and alachlor cause nasal tumors, butachlor causes stomach tumors, and metolachlor causes liver tumors. The carcinogenicity is believed to involve a complex metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with CDEPA being an intermediate in this pathway. Human and rat liver microsomes metabolize these herbicides, producing CDEPA and other metabolites like DEA and MEA, which are further bioactivated to carcinogenic products (Coleman et al., 2000).

Soil Interaction and Herbicide Efficacy

Studies on the interaction of acetochlor with soil, especially in the presence of wheat straw and irrigation, demonstrate how environmental factors influence the reception and activity of this herbicide. The presence of wheat straw at the time of acetochlor application affects its initial herbicidal activity on grain sorghum, indicating the role of environmental conditions in the efficacy of these herbicides (Banks & Robinson, 1986).

Environmental Impact and Water Pollution Potential

Acetochlor, a widely used herbicide, has been monitored for its presence in the hydrologic systems of the Midwestern United States. Its occurrence in rainwater and streams indicates its environmental mobility and potential impact on water resources. This highlights the need for monitoring and managing herbicide application to minimize environmental contamination (Kolpin et al., 1996).

Biodegradation and Environmental Remediation

The anaerobic degradation of acetochlor has been explored as a method to mitigate its environmental impact. Acclimated sludge in an anaerobic reactor was found effective in degrading acetochlor and other chloroacetamide herbicides. The study provides insights into potential bioremediation strategies for removing such contaminants from wastewater, offering a sustainable solution to environmental pollution concerns (Liu et al., 2020).

Soil Adsorption and Herbicidal Activity

The adsorption of acetochlor in various soil types has been studied, showing a positive correlation with soil organic matter and clay content. Understanding the adsorption characteristics of acetochlor in different soils is crucial for predicting its bioactivity and environmental fate, thereby aiding in the development of more effective and environmentally friendly agricultural practices (Peter & Weber, 1985).

Radioactive Labeling for Metabolic Studies

The synthesis of a radioactive form of acetochlor ([phenyl-4-3H]acetochlor) was achieved for detailed studies on its metabolism and mode of action. This advancement aids in understanding the biological interactions and environmental fate of acetochlor at a molecular level, providing essential data for its safe and effective use in agriculture (Latli & Casida, 1995).

Plant Metabolism and Herbicide Selectivity

Investigations into the initial metabolism of acetochlor in various plant species have shown that its detoxification is a key factor in the herbicide's selective phytotoxicity. This research contributes to understanding the mechanisms of herbicide tolerance in crops, guiding the development of more effective and selective agricultural chemicals (Breaux, 1987).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals3. The buyer assumes responsibility to confirm product identity and/or purity3.


Future Directions

The future directions of 2-chloro-N-(2-ethylphenyl)acetamide are not explicitly mentioned in the available resources. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.


properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMPLBMTRHGDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326851
Record name 2-chloro-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-ethylphenyl)acetamide

CAS RN

57503-02-3
Record name 2-chloro-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Kaur, D Goyal - Current Microbiology, 2020 - Springer
Butachlor is a chloroacetamide pre-emergence herbicide, with a half-life of 1.6 to 29 days. It is a suspected carcinogen, genotoxin, neurotoxin and persists in the environment having …
Number of citations: 20 link.springer.com
R Kaur - shodhganga.inflibnet.ac.in
To combat crop loss due to pest infestation, pesticide application has become integral part of agriculture. Despite of benefits like improved crop yield and pest removal, frequent use and …
Number of citations: 0 shodhganga.inflibnet.ac.in
WM Ghorab, SA El-Sebaey, MM Ghorab - Bioorganic Chemistry, 2023 - Elsevier
A set of novel N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide 3–16 were designed and synthesized from 2-mercapto-3-phenylquinazolinone 2. The …
Number of citations: 6 www.sciencedirect.com
Z Lin, S Pang, Z Zhou, X Wu, P Bhatt… - Applied Microbiology and …, 2021 - Springer
The herbicide butachlor has been used in huge quantities worldwide, affecting various environmental systems. Butachlor residues have been detected in soil, water, and organisms, …
Number of citations: 20 link.springer.com
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com
H Sun, G Xie, D He, L Zhang - Applied Catalysis B: Environmental, 2020 - Elsevier
In this study we constructed a heterogeneous Fenton system with ascorbic acid (AA), magnetite (Fe 3 O 4 ) and H 2 O 2 for the alachlor degradation, aiming to clarify the heterogeneous …
Number of citations: 113 www.sciencedirect.com
Y Yang, S Ghatge, Y Ko, Y Yoon, JH Ahn, JJ Kim… - Chemosphere, 2022 - Elsevier
Bio-Fenton reaction supported by glucose oxidase (GOx) for producing H 2 O 2 was applied to degrade persistent chloroacetanilide herbicides in the presence of Fe (Ⅲ)-citrate at pH 5.5…
Number of citations: 5 www.sciencedirect.com
X Hou, X Huang, F Jia, Z Ai, J Zhao… - … Science & Technology, 2017 - ACS Publications
In this study, we construct a surface Fenton system with hydroxylamine (NH 2 OH), goethite (α-FeOOH), and H 2 O 2 (α-FeOOH–HA/H 2 O 2 ) to degrade various organic pollutants …
Number of citations: 355 pubs.acs.org

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